molecular formula C8H10N4O4S2 B3053397 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione CAS No. 535-07-9

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

Cat. No.: B3053397
CAS No.: 535-07-9
M. Wt: 290.3 g/mol
InChI Key: UIYAHRZHPCKKEF-UHFFFAOYSA-N
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Description

This compound (CAS 535-07-9) features two imidazolidine-2,4-dione moieties connected via a disulfide (-S-S-) bridge between methyl groups. The disulfide bond introduces redox-sensitive properties, making it structurally distinct from other derivatives.

Properties

IUPAC Name

5-[[(2,5-dioxoimidazolidin-4-yl)methyldisulfanyl]methyl]imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4S2/c13-5-3(9-7(15)11-5)1-17-18-2-4-6(14)12-8(16)10-4/h3-4H,1-2H2,(H2,9,11,13,15)(H2,10,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAHRZHPCKKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)SSCC2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279801, DTXSID10902021
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
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URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1221
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-07-9
Record name NSC14169
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5'-[Disulfanediylbis(methylene)]di(imidazolidine-2,4-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione is a compound with significant biological activity, particularly in the fields of oncology and pharmacology. Its structure features a disulfide moiety and imidazolidine-2,4-dione framework, which are known to contribute to its therapeutic potential.

  • Molecular Formula : C₈H₁₀N₄O₄S₂
  • CAS Number : 225089
  • Chemical Structure : The compound includes a central imidazolidine ring with two carbonyl groups and a disulfide linkage, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Bcl-2 Proteins : Recent studies have shown that derivatives of imidazolidine-2,4-dione can inhibit anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, which are critical in cancer cell survival. For instance, compound 8k demonstrated significant growth inhibition in K562 and PC-3 cell lines, indicating its potential as an anticancer agent .
  • Serotonin Transporter Interaction : Research indicates that imidazolidine derivatives exhibit affinity for serotonin transporters (SERT) and 5-HT receptors. These interactions suggest potential applications in treating mood disorders, as compounds with high affinity for SERT can modulate serotonin levels .
  • Cardiovascular Effects : Studies on related compounds have reported cardiovascular effects such as hypotension and bradycardia. These effects are believed to involve the activation of muscarinic receptors and nitric oxide release, showcasing the compound's influence on vascular dynamics .

Biological Activity Summary Table

Activity TypeTarget/EffectReference
AnticancerInhibition of Bcl-2 proteins
Neurotransmitter ModulationAffinity for SERT and 5-HT receptors
Cardiovascular EffectsInduction of hypotension and bradycardia

Case Studies

  • Anticancer Activity : In a study focused on imidazolidine derivatives, compound 8k was synthesized and tested against various cancer cell lines. Results showed it outperformed the lead compound WL-276 in inhibiting cell growth, suggesting its efficacy as a chemotherapeutic agent .
  • Neuropharmacological Evaluation : Derivatives were evaluated for their binding affinities to serotonin receptors. Compounds demonstrated varying degrees of interaction with SERT, highlighting their potential in treating depression and anxiety disorders .
  • Vascular Response Studies : Investigations into the cardiovascular effects of imidazolidine derivatives revealed that certain compounds induced relaxation in mesenteric rings through endothelial mechanisms. This suggests possible therapeutic applications in managing hypertension .

Comparison with Similar Compounds

Disulfide-Bridged Analogs

  • 5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl)imidazolidine-2,4-dione (): Structural Difference: Ethyl spacers instead of methyl groups in the disulfide bridge. Ethyl groups could improve lipid solubility compared to the methyl-bridged compound .

Aryl-Substituted Imidazolidine-2,4-diones

  • (Z)-5-(4-Methoxyphenylidene)-3-coumarinyl-thiazolidine-2,4-dione derivatives (): Structural Difference: Arylidene substituents (e.g., 4-methoxy, 4-bromo) at position 5 and coumarin linkages. Implications: Extended conjugation enhances UV absorption (relevant for photodynamic therapy). Data: Compounds like 5g (4-methoxy) and 5k (4-bromo) show distinct melting points (e.g., 248–250°C for 5g) and Rf values, indicating polarity differences .

Bioactive Imidazolidine-2,4-dione Derivatives

  • BAY-9835 ():
    • Structural Difference : Pyrazole and trifluoromethyl biphenyl carboxamide substituents.
    • Implications : Bulky substituents enhance oral bioavailability and selectivity for ADAMTS7 inhibition. The trifluoromethyl group improves metabolic stability .
  • 7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid (): Structural Difference: Cyclohexyl-hydroxypropyl and heptanoic acid chains. Implications: The carboxylic acid group enables salt formation, improving solubility. The cyclohexyl group may enhance membrane permeability .

Metal-Complex Hybrids

  • Ruthenium-imidazolidine-2,4-dione conjugates ():
    • Structural Difference : Imidazolidine-dione linked to ruthenium-bipyridine complexes (e.g., L2 , L3 ).
    • Implications : Ruthenium confers anticancer activity via DNA intercalation. The disulfide-free structure avoids redox instability but requires complex synthesis .

Alkyl-Substituted Derivatives

  • 5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5, ):
    • Structural Difference : Isopropyl group at position 5.
    • Implications : Increased hydrophobicity (logP ~0.5) compared to the disulfide-bridged compound. Lacks redox activity but may exhibit better blood-brain barrier penetration .
  • 5,5-Bis(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 2402-44-0, ):
    • Structural Difference : Two 4-methoxyphenyl groups at position 5.
    • Implications : Planar aromatic systems enable π-π stacking, useful in crystal engineering. Methoxy groups enhance solubility in polar solvents .

Key Comparative Data

Compound Key Substituents Molecular Weight Unique Properties
Target Compound (CAS 535-07-9) Disulfide-bridged methyl groups Not reported Redox-sensitive, potential prodrug
5-(2-{[2-(2,5-Dioxoimidazolidin-4-yl)ethyl]disulfanyl}ethyl) analog Ethyl spacers in disulfide Not reported Enhanced flexibility, higher lipophilicity
BAY-9835 () Trifluoromethyl biphenyl, pyrazole ~400 Da Orally bioavailable, enzyme inhibition
Ruthenium-L2 () Ruthenium-bipyridine complex ~600 Da Anticancer activity, UV-vis absorption
5-Isopropyl derivative () Isopropyl group 144.13 g/mol Hydrophobic, CNS-targeting potential

Research Implications

  • Redox Activity : The disulfide bridge in the target compound may enable controlled drug release in reducing environments (e.g., tumor microenvironments) .
  • Stability : Compared to ether-linked analogs (e.g., ), disulfides are prone to cleavage in vivo, limiting half-life but offering tunable kinetics .
  • Therapeutic Potential: Unlike metal hybrids (), the target compound lacks heavy metals, reducing toxicity risks but possibly limiting anticancer efficacy .

Q & A

Q. What are the established synthetic routes for 5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione, and how do reaction conditions influence yield?

The compound is synthesized via multi-step reactions involving thiosemicarbazide derivatives and functionalized oxo-compounds. A common method involves refluxing a mixture of thiosemicarbazide, chloroacetic acid, sodium acetate, and an appropriate oxo-compound in DMF/acetic acid (1:2 v/v) for 2 hours, followed by recrystallization . Yield optimization requires precise control of stoichiometry (e.g., 0.01 mol thiosemicarbazide, 0.03 mol oxo-compound) and temperature, as deviations lead to side reactions (e.g., hydrolysis of disulfide bonds) .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) is essential for confirming the disulfide bond and imidazolidine ring structure. Key signals include:

  • 1H NMR : δ 9.23 (s, NH), δ 4.98 (s, CH₂-S-S), δ 1.78 (s, CH₃) .
  • 13C NMR : Peaks at δ 174.5 (C=O imidazolidinone), δ 189.7 (C=O thiazolidinone) . Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) and S-S bonds (~500 cm⁻¹). UV-Vis can track conjugation in derivatives .

Q. How does the compound’s stability vary under different storage conditions?

The compound is hygroscopic and sensitive to oxidation. Long-term stability requires storage in anhydrous DMF or DMSO at –20°C under nitrogen. Exposure to moisture or light accelerates degradation, as evidenced by hydrolysis products in UPLC-MS (e.g., m/z 369 → m/z 361 due to carbonyl reduction) .

Advanced Research Questions

Q. What mechanistic insights explain the formation of disulfide-linked byproducts during synthesis?

Disulfide bond formation arises from oxidative coupling of thiol intermediates. Computational studies suggest that electron-withdrawing groups on the imidazolidinone ring (e.g., 4-methoxyphenyl) stabilize the transition state via resonance, reducing byproduct formation . Kinetic experiments using radical scavengers (e.g., TEMPO) confirm a non-radical pathway dominated by nucleophilic substitution .

Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?

Contradictions arise from the compound’s zwitterionic nature. In DMSO, the imidazolidinone ring adopts a planar conformation, enhancing solubility (up to 50 mg/mL). In chloroform, non-planar conformations reduce solubility (<5 mg/mL). X-ray crystallography (e.g., C24H24N4O2S derivatives) confirms conformational flexibility . Adjusting pH or using co-solvents (e.g., DMF:EtOH 1:1) mitigates this issue .

Q. What computational strategies predict the compound’s bioactivity against enzyme targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal high affinity for cysteine proteases (e.g., cathepsin B) due to disulfide-mediated covalent binding. Key interactions include:

  • Hydrogen bonding between the dione moiety and Arg312.
  • Hydrophobic contacts with Phe210 . In-silico ADMET predictions (SwissADME) highlight moderate blood-brain barrier permeability (LogP = 1.9) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How do structural modifications (e.g., halogen substitution) alter its pharmacokinetic profile?

Fluorination at the phenyl ring (e.g., 4-fluorophenyl derivatives) increases metabolic stability (t₁/₂ from 2.1 to 4.7 hours in human microsomes) but reduces aqueous solubility. Chlorination enhances target affinity (Ki from 12 nM to 3.5 nM for 4-chloro derivatives) but elevates cardiotoxicity risks (hERG inhibition IC₅₀ = 1.2 μM) .

Methodological Guidance

Q. What experimental designs address challenges in isolating the compound from reaction mixtures?

  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate hydrolyzed byproducts. Avoid silica gel chromatography due to acidic degradation .
  • Characterization : Combine HRMS (e.g., m/z 369.0925 [M-H]⁻) with 2D NMR (HSQC, HMBC) to confirm regioisomeric purity .

Q. How should researchers approach conflicting bioactivity data across cell-based vs. in vivo models?

Discrepancies often stem from differential redox environments. For example, the compound shows potent activity in hypoxic tumor cells (GSH-depleted) but limited efficacy in normoxic tissues. Validate using:

  • ROS-sensitive probes (e.g., DCFH-DA) to map intracellular activation.
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione

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